N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

説明

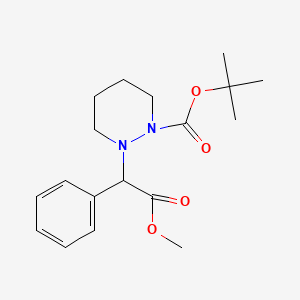

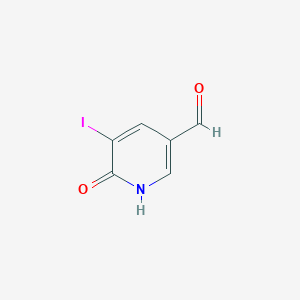

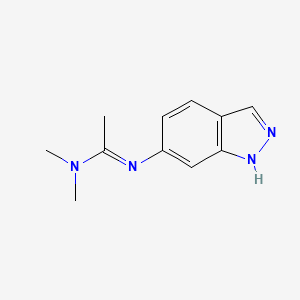

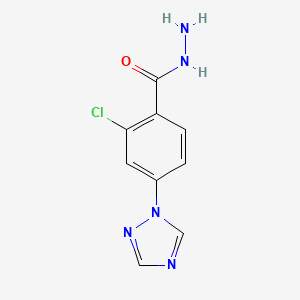

“N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide” is a chemical compound with the molecular formula C11H16N2O2 . It has a molecular weight of 208.26 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a hydroxymethyl group at the 5-position and a pivalamide group attached to the nitrogen .

科学的研究の応用

1. Metabolic Pathways and Pharmacokinetics

N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide has been studied in the context of metabolism and pharmacokinetics. For instance, the compound L-735,524, which contains a pyridinyl component similar to this compound, was found to undergo significant metabolic pathways in the human body. The major metabolic pathways included glucuronidation at the pyridine nitrogen, pyridine N-oxidation, para-hydroxylation of the phenylmethyl group, 3'-hydroxylation of the indan, and N-depyridomethylation. Notably, L-735,524 was found to be a potent and specific inhibitor of the human immunodeficiency virus type 1 protease (Balani et al., 1995). Similarly, another compound, AM103, containing pyridinyl groups showed dose-dependent inhibition of blood LTB4 production and was found to be well tolerated in both single and multiple-dose cohorts in a study, indicating its potential for further clinical trials in inflammatory diseases (Bain et al., 2010).

2. Biochemical Analysis and Monitoring

The use of pyridinyl derivatives in biochemical analysis and monitoring has been demonstrated. For instance, the analysis of metabolic profiles in human urine via HPLC-UV comparison revealed significant metabolites related to pyridinyl groups (Hardt et al., 1999). Moreover, a hydrophilic liquid interaction chromatography-tandem mass spectrometry (HILIC-MS/MS) based stable isotope dilution analysis was developed for the quantitation of bioactive pyridines and their key metabolites in human plasma and urine (Lang et al., 2010).

3. Imaging and Radioligand Applications

The pyridinyl structure, similar to this compound, has been utilized in the development of radioligands and imaging agents. For instance, a novel positron emission tomography (PET) ligand, [11C]HMS011, was developed for imaging AMPA receptors, demonstrating quick brain uptake and potential specific binding in the human cortex, although with limitations due to the small dynamic range and metabolite presence in the brain (Takahata et al., 2017).

特性

IUPAC Name |

N-[5-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)10(15)13-9-5-4-8(7-14)6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJCDLWGLGUXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640087 | |

| Record name | N-[5-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

882016-49-1 | |

| Record name | N-[5-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)

![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)